molecular formula C18H10ClNO5S B5164703 2-{[(4-chlorophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-{[(4-chlorophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B5164703
M. Wt: 387.8 g/mol
InChI Key: KPAPATKFRWZKDF-UHFFFAOYSA-N
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Description

2-{[(4-chlorophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound with the molecular formula C18H10ClNO5S This compound is known for its unique structural features, which include a benzo[de]isoquinoline core and a sulfonyl group attached to a chlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-chlorophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 1H-benzo[de]isoquinoline-1,3(2H)-dione in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and safety in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-chlorophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, leading to different derivatives with altered chemical properties.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions, resulting in the formation of the corresponding sulfonic acid and phenol derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Various substituted benzo[de]isoquinoline derivatives.

    Oxidation: Oxidized forms of the benzo[de]isoquinoline core.

    Reduction: Reduced derivatives with different functional groups.

    Hydrolysis: Sulfonic acids and phenol derivatives.

Scientific Research Applications

2-{[(4-chlorophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(4-chlorophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways by binding to DNA or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(3-nitrophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione
  • 2-{[(4-methylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione
  • 2-{[(4-chlorophenyl)sulfonyl]oxy}-N,N-diethyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-sulfonamide

Uniqueness

2-{[(4-chlorophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific structural features, such as the presence of a chlorophenyl sulfonyl group and the benzo[de]isoquinoline core

Properties

IUPAC Name

(1,3-dioxobenzo[de]isoquinolin-2-yl) 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClNO5S/c19-12-7-9-13(10-8-12)26(23,24)25-20-17(21)14-5-1-3-11-4-2-6-15(16(11)14)18(20)22/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAPATKFRWZKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)OS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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